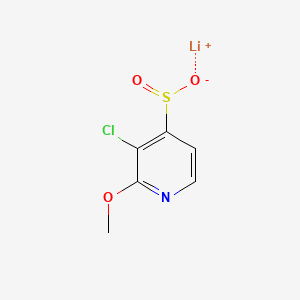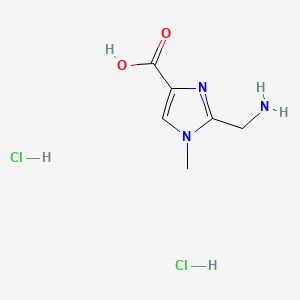
lithium(1+) ion 5-chlorofuran-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (1+) ion 5-chlorofuran-2-sulfinate (LiCF2SO3) is an important organic compound that has found a variety of applications in the field of synthetic chemistry and biomedical research. LiCF2SO3 is a lithium salt of 5-chlorofuran-2-sulfinic acid, a sulfur-containing organic acid. It is a white crystalline solid that is soluble in water and other polar solvents, and is used in a range of applications in synthetic chemistry, such as in the synthesis of organic compounds and pharmaceuticals. In addition, LiCF2SO3 has become increasingly important in biomedical research, due to its ability to modulate the activity of proteins and enzymes, as well as its potential to be used as an anti-inflammatory agent.
科学研究应用
Lithium(1+) ion 5-chlorofuran-2-sulfinate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a research tool in the study of proteins and enzymes. This compound has also been used as an anti-inflammatory agent in the treatment of inflammatory diseases. In addition, this compound has been used to study the effects of lithium on the brain, as well as its potential therapeutic effects in the treatment of bipolar disorder.
作用机制
The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate is not fully understood. It is believed that this compound binds to proteins and enzymes, modulating their activity and altering their function. This compound has also been shown to interact with certain membrane proteins, including those involved in the regulation of ion transport and cell signaling. In addition, this compound has been shown to interact with certain neurotransmitters, including serotonin and dopamine, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that this compound can modulate the activity of proteins and enzymes, as well as interact with certain membrane proteins. In addition, this compound has been shown to interact with certain neurotransmitters, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of proteins and enzymes. This compound is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is its relatively low solubility in water, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for the use of lithium(1+) ion 5-chlorofuran-2-sulfinate in scientific research. These include further research into its potential therapeutic effects in the treatment of bipolar disorder, as well as its potential use as an anti-inflammatory agent. In addition, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, this compound could be used as a research tool to study the effects of lithium on the brain, as well as its potential therapeutic effects in other neurological disorders.
合成方法
Lithium(1+) ion 5-chlorofuran-2-sulfinate can be synthesized through a variety of methods. The most common method is the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide or lithium carbonate in an aqueous solution. The reaction is typically performed in a two-phase system, with an organic phase containing the 5-chlorofuran-2-sulfinic acid and aqueous phase containing the lithium salt. The reaction is generally conducted at room temperature and is complete within a few hours. It is also possible to synthesize this compound through a direct reaction of 5-chlorofuran-2-sulfinic acid with lithium metal in an organic solvent, such as dimethylformamide or dimethyl sulfoxide.
属性
IUPAC Name |
lithium;5-chlorofuran-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFBHASSINKCY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(OC(=C1)Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClLiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)



